molecular formula C15H24BrN3O3S2 B2665287 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235137-01-5

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2665287
CAS No.: 1235137-01-5
M. Wt: 438.4
InChI Key: FBXJJYHYSJUFTF-UHFFFAOYSA-N
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Description

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a bromothiophene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Bromothiophene Moiety: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.

    Sulfonamide Formation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Piperidine Ring Introduction: The sulfonamide derivative is then coupled with a piperidine derivative, which has been pre-functionalized with a tert-butyl group and a carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, which can be harnessed in drug design.

Medicine

In medicinal chemistry, 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-chlorothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
  • 4-((5-fluorothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
  • 4-((5-iodothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide lies in the presence of the bromine atom, which can participate in unique substitution reactions compared to its chloro, fluoro, and iodo analogs. This can lead to different reactivity and potentially different biological activities.

Properties

IUPAC Name

4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O3S2/c1-15(2,3)18-14(20)19-8-6-11(7-9-19)10-17-24(21,22)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJJYHYSJUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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